3-Bromo Midodrina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

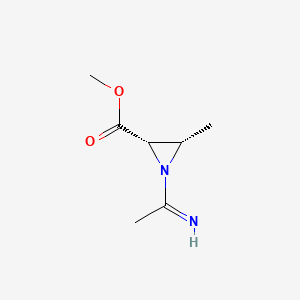

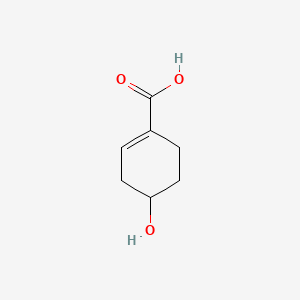

3-Bromo Midodrine is a chemical compound with the molecular formula C12H17BrN2O4 and a molecular weight of 333.18 g/mol . It is a derivative of Midodrine, which is an alpha-adrenergic agonist used primarily to treat orthostatic hypotension . The addition of a bromine atom to the Midodrine structure enhances its chemical properties, making it a valuable compound for various scientific research applications.

Aplicaciones Científicas De Investigación

3-Bromo Midodrine has several scientific research applications:

Mecanismo De Acción

Target of Action

3-Bromo Midodrine, also known as 3-BromoMidodrine, is a derivative of Midodrine, which is an alpha-adrenergic agonist . The primary targets of 3-Bromo Midodrine are the alpha 1-adrenergic receptors expressed in the arteriolar and venous vasculature . These receptors play a crucial role in regulating vascular tone and blood pressure .

Mode of Action

3-Bromo Midodrine interacts with its targets, the alpha 1-adrenergic receptors, by acting as an agonist . This means that it binds to these receptors and activates them, leading to an increase in vascular tone . This interaction results in the constriction of blood vessels, thereby elevating blood pressure .

Biochemical Pathways

Midodrine is known to increase arteriolar and venous tone, resulting in a rise in standing, sitting, and supine systolic and diastolic blood pressure .

Pharmacokinetics

Midodrine, the parent compound, is known to be almost completely absorbed after oral administration and undergoes enzymatic hydrolysis to form its pharmacologically active metabolite, desglymidodrine .

Result of Action

The molecular and cellular effects of 3-Bromo Midodrine’s action are likely to be similar to those of Midodrine. Midodrine’s active metabolite, desglymidodrine, acts as an agonist at the alpha 1-adrenergic receptors, leading to an increase in vascular tone and elevation of blood pressure . This results in a rise in standing, sitting, and supine systolic and diastolic blood pressure in patients with orthostatic hypotension .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Bromo Midodrine. For instance, the presence of other medications can interact with 3-Bromo Midodrine and alter its effectiveness . Additionally, factors such as patient age, hydration status, and autonomic nervous system function can influence the drug’s efficacy

Análisis Bioquímico

Biochemical Properties

It can be inferred from the properties of Midodrine that 3-Bromo Midodrine may interact with α1-adrenergic receptors . These receptors are proteins that respond to adrenaline and noradrenaline and play a crucial role in regulating physiological processes such as vasoconstriction and the regulation of blood pressure .

Cellular Effects

Midodrine, the parent compound, is known to increase vascular tone and blood pressure by activating α1-adrenergic receptors . It is plausible that 3-Bromo Midodrine may have similar effects on cells, influencing cell signaling pathways and cellular metabolism.

Molecular Mechanism

Midodrine is known to exert its effects through its active metabolite, desglymidodrine, which binds to α1-adrenergic receptors, leading to vasoconstriction and an increase in blood pressure . It is possible that 3-Bromo Midodrine may have a similar mechanism of action.

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of 3-Bromo Midodrine in laboratory settings. Midodrine has been shown to have a short half-life, with its effects typically lasting for around four hours .

Dosage Effects in Animal Models

There is currently no specific information available on the dosage effects of 3-Bromo Midodrine in animal models. Studies on Midodrine have shown that it can effectively increase blood pressure at certain dosages .

Metabolic Pathways

Midodrine is known to be metabolized into its active form, desglymidodrine, through enzymatic hydrolysis in the liver and other tissues . It is plausible that 3-Bromo Midodrine may undergo similar metabolic processes.

Transport and Distribution

Midodrine is known to be poorly distributed across the blood-brain barrier , suggesting that 3-Bromo Midodrine may have a similar distribution profile.

Métodos De Preparación

The synthesis of 3-Bromo Midodrine involves several steps, starting with the bromination of 2,5-dimethoxyphenylacetic acid. The brominated intermediate is then reacted with 2-aminoethanol to form the final product . The reaction conditions typically involve the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Análisis De Reacciones Químicas

3-Bromo Midodrine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to produce alcohol derivatives.

Common reagents used in these reactions include palladium catalysts for coupling reactions and strong bases like sodium hydride (NaH) for deprotonation steps. Major products formed from these reactions include various substituted derivatives that can be further utilized in research and development.

Comparación Con Compuestos Similares

3-Bromo Midodrine can be compared with other similar compounds such as:

Midodrine: The parent compound, which lacks the bromine atom but shares similar pharmacological properties.

3-Bromoindole: Another brominated compound used in various chemical and biological studies.

Desglymidodrine: The active metabolite of Midodrine, which directly interacts with alpha-1 adrenergic receptors.

The uniqueness of 3-Bromo Midodrine lies in its enhanced chemical reactivity due to the presence of the bromine atom, making it a valuable compound for synthetic and pharmacological research.

Propiedades

IUPAC Name |

2-amino-N-[2-(3-bromo-2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2O4/c1-18-7-3-8(12(19-2)9(13)4-7)10(16)6-15-11(17)5-14/h3-4,10,16H,5-6,14H2,1-2H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDJZPMMIIPJTHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Br)OC)C(CNC(=O)CN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Acetyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B584816.png)

![5-[(2R)-piperidin-2-yl]-1,2-oxazol-3-one](/img/structure/B584818.png)

![4,7-Diazaspiro[2.5]octane dihydrochloride](/img/structure/B584822.png)

![4-[4-(Dimethylamino)naphthyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B584830.png)

![2,2,2-trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(pyridin-3-ylmethyl)ethanesulfonamide;hydrochloride](/img/structure/B584831.png)

![(15S,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,11,18-heptaene-19-carboxylic acid](/img/structure/B584832.png)